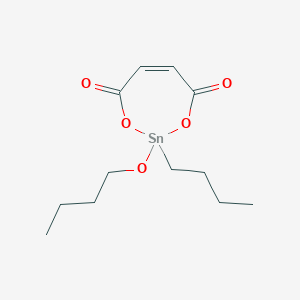
2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of butyl and butoxy groups with a tin-containing precursor. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common reagents used in the synthesis include butyl lithium and tin tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization. Safety measures are crucial due to the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butoxy and butyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparison with Similar Compounds
2-Butoxyethanol: Known for its use as a solvent and surfactant.
2-Butoxy-1H-isoindole-1,3(2H)-dione: Used in organic synthesis and as a building block for more complex molecules.
Comparison: 2-Butoxy-2-butyl-2H-1,3,2-dioxastannepine-4,7-dione stands out due to its unique tin-containing structure, which imparts distinct chemical and physical properties. Unlike 2-Butoxyethanol, which is primarily used as a solvent, this compound has broader applications in catalysis and material science. Its organotin nature also differentiates it from 2-Butoxy-1H-isoindole-1,3(2H)-dione, making it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
62060-42-8 |
|---|---|
Molecular Formula |
C12H20O5Sn |
Molecular Weight |
362.99 g/mol |
IUPAC Name |
2-butoxy-2-butyl-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.C4H9O.C4H9.Sn/c5-3(6)1-2-4(7)8;1-2-3-4-5;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2-4H2,1H3;1,3-4H2,2H3;/q;-1;;+3/p-2 |
InChI Key |
ACFJRFHQZGQRMP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCO[Sn]1(OC(=O)C=CC(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


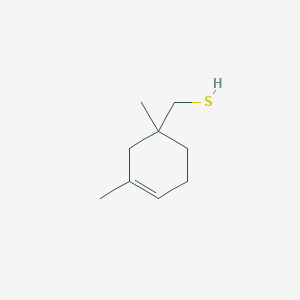
![2-Oxa-3-azaspiro[4.4]nonan-4-one](/img/structure/B14543635.png)
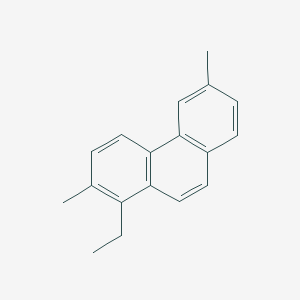
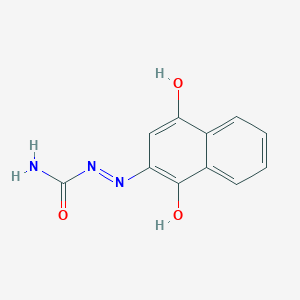
![1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene](/img/structure/B14543649.png)
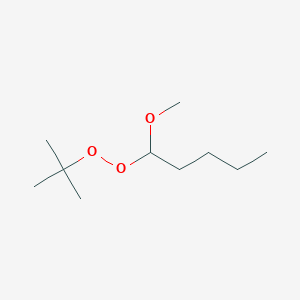
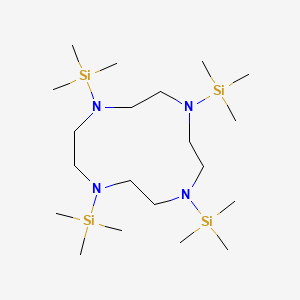
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
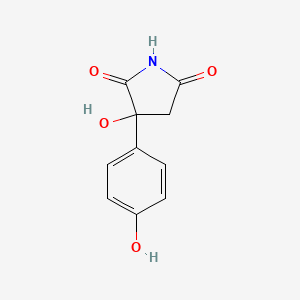
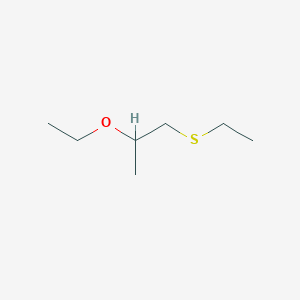
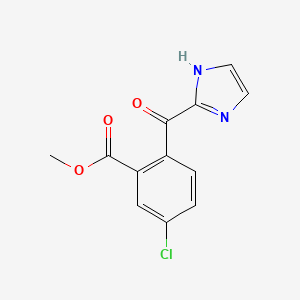
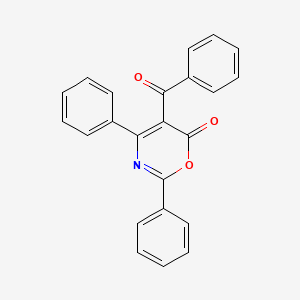
![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)
